Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-
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Overview
Description
Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by a cyclopropane ring attached to an amine group and a 3,4-dimethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-: Characterized by the presence of a cyclopropane ring and a 3,4-dimethoxyphenyl group.
Cyclopropanamine, 1-(3,4-dihydroxyphenyl)-: Similar structure but with hydroxyl groups instead of methoxy groups.
Cyclopropanamine, 1-(3,4-dimethylphenyl)-: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity compared to similar compounds with different substituents .
Properties
CAS No. |
1017388-31-6 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-9-4-3-8(7-10(9)14-2)11(12)5-6-11/h3-4,7H,5-6,12H2,1-2H3 |
InChI Key |
WRRLWQMERKKTLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)N)OC |
Origin of Product |
United States |
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